4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride
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Overview
Description
4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a chloromethyl group at the fourth position and an isopropyl group at the first position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(propan-2-yl)piperidine.
Chloromethylation: The next step involves the chloromethylation of 1-(propan-2-yl)piperidine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Formation of Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The product is purified using techniques such as crystallization or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of piperidine N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield piperidine derivatives with reduced functional groups.
Scientific Research Applications
4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4-(propan-2-yl)piperidine hydrochloride
- 4-(bromomethyl)-1-(propan-2-yl)piperidine hydrochloride
- 4-(hydroxymethyl)-1-(propan-2-yl)piperidine hydrochloride
Uniqueness
4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is unique due to the presence of the chloromethyl group, which imparts specific reactivity and chemical properties. Compared to its analogs, the chlorine atom in the chloromethyl group makes it more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives. Additionally, the isopropyl group at the first position enhances its lipophilicity, potentially improving its biological activity and membrane permeability.
Properties
CAS No. |
2248379-06-6 |
---|---|
Molecular Formula |
C9H19Cl2N |
Molecular Weight |
212.2 |
Purity |
90 |
Origin of Product |
United States |
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